molecular formula C14H15ClN4O3S B247238 N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B247238
M. Wt: 354.8 g/mol
InChI Key: IBIHCRJLNFBHMC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the chlorophenyl group with the thiadiazole-morpholine intermediate, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide
  • N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
  • N-(4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

Uniqueness

This compound stands out due to the presence of the chlorophenyl group, which can impart unique electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H15ClN4O3S

Molecular Weight

354.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C14H15ClN4O3S/c15-10-1-3-11(4-2-10)16-12(20)9-22-14-13(17-23-18-14)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,16,20)

InChI Key

IBIHCRJLNFBHMC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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